N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide
Description
Properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c1-2-3-4-7(15)11-8-12-13-9(17-8)16-5-6(10)14/h2-5H2,1H3,(H2,10,14)(H,11,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZKJSXKEMURME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide typically involves multiple steps. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process might include the use of catalysts to enhance reaction rates and yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanamide chain can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of enzymes or receptors. The compound may also interfere with cellular pathways by modulating the activity of key proteins or enzymes involved in metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Biological Activity : Analogs with aryl groups (e.g., 4-fluorophenyl or 4-chlorophenyl in ) exhibit enhanced lipophilicity, which correlates with membrane penetration in antimicrobial studies. The target compound’s carbamoylmethyl group may favor hydrogen bonding, a trait linked to enzyme inhibition in related thiadiazoles .
- Thermal Stability : Compounds like those in decompose at high temperatures (~250°C), suggesting that the target compound may share similar thermal instability due to the labile thiadiazole ring .
Crystallographic and Conformational Analysis
- demonstrates that thiadiazole derivatives adopt planar or butterfly-like conformations depending on substituents. The carbamoylmethyl group in the target compound may enforce a planar arrangement due to hydrogen bonding, contrasting with the twisted conformations of bulkier aryl analogs .
Biological Activity
N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide is a novel compound belonging to the thiadiazole family, recognized for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a carbamoyl group linked to a pentanamide structure. The general synthetic route involves:
- Formation of the Thiadiazole Ring : This is typically achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
- Introduction of the Carbamoylmethyl Group : Reacting the thiadiazole intermediate with chloroacetic acid introduces the carbamoylmethyl moiety.
- Final Amide Formation : The last step involves coupling with an appropriate amine to yield the pentanamide derivative.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, it has shown potential as a selective inhibitor of carbonic anhydrase II, which is crucial for maintaining acid-base balance in biological systems .
- Cellular Pathway Modulation : Its amino and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of proteins involved in cellular signaling and metabolism.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated:
- Inhibition Zones : The compound showed considerable inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound's anticancer properties have also been explored. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells.
- IC50 Values : The IC50 values for different cancer cell lines were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
Neuroprotective Effects
Recent studies have highlighted neuroprotective effects, particularly in models of oxidative stress. The compound was found to protect neuronal cells from damage induced by reactive oxygen species (ROS).
Case Studies
-
Study on Antimicrobial Activity :
A study investigated the antimicrobial effectiveness of various thiadiazole derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to controls. -
Neuroprotection in PC12 Cells :
Another research focused on its neuroprotective capabilities in PC12 cells exposed to sodium nitroprusside-induced oxidative stress. The findings suggested that the compound reduced cell death and improved cell viability compared to untreated controls .
Q & A
Q. Table 1. Comparative Synthesis Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole Formation | CS₂, NH₂NH₂, EtOH, reflux | 60–70 | |
| Sulfanyl Group Addition | K₂CO₃, DMF, 80°C | 45–55 | |
| Amidation | EDC/HOBt, DCM, RT | 40–50 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Data | Significance |
|---|---|---|
| 1H NMR (CDCl₃) | δ 2.44–2.58 (t, pentanamide CH₂), δ 7.28–7.47 (m, aromatic H) | Confirms alkyl chain and substituents |
| HRMS | [M+H]+ = 357.0921 (calc. 357.0918) | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
